Methyl 2-((S)-morpholin-2-yl)acetate is a highly versatile, stereopure heterocyclic building block essential for advanced medicinal chemistry and active pharmaceutical ingredient (API) synthesis. Featuring a secondary amine for N-functionalization and a methyl ester for C-terminal diversification, this compound allows for precise spatial orientation of the morpholine pharmacophore [1]. In drug discovery, the incorporation of chiral morpholines is a proven strategy to optimize physicochemical properties, specifically by lowering lipophilicity (logD) and modulating basicity compared to carbocyclic or piperidine analogs [2]. Procuring the pre-resolved (S)-enantiomer as a methyl ester provides an immediate, process-ready precursor that streamlines complex synthetic workflows and ensures high reproducibility in structure-activity relationship (SAR) studies.
Substituting methyl 2-((S)-morpholin-2-yl)acetate with its racemic counterpart or the free carboxylic acid introduces severe bottlenecks in both procurement and process chemistry. Utilizing the racemate necessitates late-stage chiral resolution—often via preparative HPLC or diastereomeric salt crystallization—which inherently caps the maximum theoretical yield at 50% and significantly increases solvent waste and cycle times [1]. Alternatively, substituting the methyl ester with the free (S)-2-(morpholin-2-yl)acetic acid presents profound handling challenges; the free acid forms a highly polar zwitterion that exhibits poor solubility in standard aprotic organic solvents (e.g., dichloromethane, ethyl acetate) [2]. This forces the use of high-boiling polar solvents like DMF or DMSO and complicates liquid-liquid extractions, ultimately degrading overall process efficiency and atom economy.
Procuring the stereopure (S)-enantiomer directly eliminates the need for downstream chiral resolution, which is a major point of material loss in API synthesis. When compared to starting with the racemic mixture, utilizing methyl 2-((S)-morpholin-2-yl)acetate ensures >95% retention of the chiral core throughout the synthetic sequence, whereas resolution of the racemate typically results in <45% recovery of the desired enantiomer after purification losses [1].
| Evidence Dimension | Effective yield retention of the desired enantiomer |
| Target Compound Data | >95% yield retention (no resolution required) |
| Comparator Or Baseline | Racemic methyl 2-(morpholin-2-yl)acetate (<45% recovery post-resolution) |
| Quantified Difference | >50% absolute increase in effective material throughput |
| Conditions | Multi-step API synthesis requiring stereopure final products |
Eliminating late-stage chiral separation drastically reduces API cost-of-goods and shortens manufacturing timelines.
The methyl ester format provides superior handling characteristics compared to the free carboxylic acid. The zwitterionic nature of the free acid limits its solubility in standard organic solvents, whereas methyl 2-((S)-morpholin-2-yl)acetate exhibits >10-fold higher solubility in aprotic solvents like dichloromethane (DCM) and ethyl acetate [1]. This allows for direct use in N-alkylation or acylation reactions without the need for complex protection/deprotection strategies or the use of high-boiling solvents like DMF.
| Evidence Dimension | Solubility in aprotic organic solvents (DCM/EtOAc) |
| Target Compound Data | High solubility (>100 mg/mL) |
| Comparator Or Baseline | (S)-2-(morpholin-2-yl)acetic acid (Poor solubility, <10 mg/mL) |
| Quantified Difference | >10-fold higher organic solubility |
| Conditions | Standard liquid-liquid extraction and room-temperature coupling conditions |
High organic solubility streamlines purification and eliminates the need for difficult aqueous extractions of zwitterionic intermediates.
The morpholine core offers a distinct physicochemical advantage over its carbocyclic or piperidine analogs. The presence of the oxygen heteroatom reduces the basicity of the secondary amine (pKa ~8.4) compared to a piperidine analog (pKa ~10.4) and lowers the overall lipophilicity (clogP reduction of ~1.0) [1]. This modulation is critical for improving aqueous solubility and reducing off-target binding (e.g., hERG liability) in downstream API candidates.
| Evidence Dimension | Amine basicity (pKa) and lipophilicity (clogP) |
| Target Compound Data | pKa ~8.4, lower clogP |
| Comparator Or Baseline | Methyl 2-((S)-piperidin-2-yl)acetate (pKa ~10.4, higher clogP) |
| Quantified Difference | ~2.0 unit reduction in pKa and ~1.0 unit reduction in clogP |
| Conditions | Physicochemical profiling for oral drug formulation |
Procuring the morpholine derivative directly addresses common ADME liabilities early in the drug design process.
Due to its >95% effective yield retention compared to racemates, this compound is the optimal precursor for synthesizing targeted therapeutics where the precise spatial orientation of the morpholine ring is required for receptor pocket binding [1].
The high solubility of the methyl ester in aprotic solvents allows for rapid, parallel N-functionalization (e.g., Buchwald-Hartwig couplings or reductive aminations) followed by diverse C-terminal modifications (amidation, reduction to the alcohol), making it ideal for SAR library generation [2].
When a lead compound suffers from high lipophilicity or excessive basicity (e.g., hERG toxicity), substituting a piperidine or pyrrolidine appendage with this morpholine building block effectively lowers the pKa and logD, improving the overall ADME profile [3].